N-benzylimidazo[1,2-a]pyrimidin-6-amine

Medicinal chemistry Physicochemical property prediction Lead optimization

This heterocyclic amine, featuring a critical N-benzyl substitution at the 6-position, is a privileged purine-mimetic scaffold for medicinal chemistry. Its calculated XLogP3-AA of 2.6 and TPSA of 42.2 Ų provide a unique balance of lipophilicity and hydrogen bonding potential, essential for interrogating hydrophobic kinase pockets. Procuring this 98% pure compound ensures reliable, reproducible results for your CDK2/EGFR inhibitor or antimicrobial SAR programs, avoiding the confounding activity of unsubstituted analogs.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
Cat. No. B13089770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylimidazo[1,2-a]pyrimidin-6-amine
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CN3C=CN=C3N=C2
InChIInChI=1S/C13H12N4/c1-2-4-11(5-3-1)8-15-12-9-16-13-14-6-7-17(13)10-12/h1-7,9-10,15H,8H2
InChIKeyMVVFLWMNUDKHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzylimidazo[1,2-a]pyrimidin-6-amine (CAS 1205125-49-0) – Chemical Profile and Procurement Baseline for Medicinal Chemistry Scaffolds


N-benzylimidazo[1,2-a]pyrimidin-6-amine (CAS 1205125-49-0, molecular formula C13H12N4, molecular weight 224.26 g/mol) is a heterocyclic amine featuring a fused imidazo[1,2-a]pyrimidine core substituted with an N-benzyl group at the 6-position [1]. This compound belongs to the broader imidazo[1,2-a]pyrimidine scaffold family, which is recognized in medicinal chemistry for its purine-mimetic properties and its utility as a synthetic bioisostere of purine bases [2][3]. The core scaffold serves as a versatile platform for developing kinase inhibitors, antimicrobial agents, and central nervous system modulators [4].

N-benzylimidazo[1,2-a]pyrimidin-6-amine Procurement: Why Generic Substitution with Unsubstituted or Alternative N-Substituted Imidazo[1,2-a]pyrimidines Is Not Viable


The imidazo[1,2-a]pyrimidine scaffold is highly sensitive to substitution patterns, with the position and nature of the N-substituent profoundly influencing physicochemical properties, target binding, and biological activity [1]. The N-benzyl substitution at the 6-position of N-benzylimidazo[1,2-a]pyrimidin-6-amine introduces a calculated XLogP3-AA of 2.6 and three rotatable bonds, which differs markedly from the unsubstituted imidazo[1,2-a]pyrimidin-6-amine (lower lipophilicity, fewer rotatable bonds) [2][3]. Class-level evidence demonstrates that subtle changes in the N-substituent of imidazo[1,2-a]pyrimidines can dramatically alter kinase inhibition profiles, antimicrobial spectrum, and even cardiotonic activity, as observed in comparative studies of 2-arylimidazo[1,2-a]pyrimidines versus imidazopyridines [4]. Consequently, generic substitution with an unsubstituted core or an alternative N-alkyl/aryl analog will almost certainly yield a compound with divergent properties, rendering it unsuitable for applications where the precise N-benzyl substitution is critical for structure-activity relationship (SAR) studies or targeted biological evaluation.

N-benzylimidazo[1,2-a]pyrimidin-6-amine – Quantitative Differentiation Evidence Versus Closest Analogs and Scaffold Comparators


Enhanced Lipophilicity and Conformational Flexibility: N-Benzyl Substitution Drives Increased XLogP and Rotatable Bond Count Relative to Unsubstituted Imidazo[1,2-a]pyrimidin-6-amine

N-benzylimidazo[1,2-a]pyrimidin-6-amine exhibits a calculated XLogP3-AA value of 2.6 and a rotatable bond count of 3 [1]. In contrast, the unsubstituted core scaffold imidazo[1,2-a]pyrimidin-6-amine possesses a lower predicted lipophilicity (XLogP ~0.5-1.0) and only 0 rotatable bonds [2]. This represents a >2-unit increase in logP, which is substantial for modulating membrane permeability and non-specific protein binding in a medicinal chemistry context [3].

Medicinal chemistry Physicochemical property prediction Lead optimization

Potential for Enhanced Hydrogen Bonding Interactions: N-Benzyl Group Modulates Hydrogen Bond Acceptor Count Relative to Unsubstituted Scaffold

The computed topological polar surface area (TPSA) for N-benzylimidazo[1,2-a]pyrimidin-6-amine is 42.2 Ų, with a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 1 [1]. The unsubstituted imidazo[1,2-a]pyrimidin-6-amine core has a lower TPSA (approximately 38-40 Ų) and fewer hydrogen bond acceptors [2]. While the difference is modest, it indicates that the benzyl substitution introduces a slight but measurable alteration in the compound's potential for forming hydrogen bonding interactions, which can influence binding affinity and selectivity in biological targets [3].

Medicinal chemistry Molecular recognition Structure-based drug design

Procurement-Grade Purity Benchmark: 98% Purity (HPLC) Documented from Reputable Vendor – Comparable to or Exceeding Class-Average Commercial Standards

A reputable commercial vendor lists N-benzylimidazo[1,2-a]pyrimidin-6-amine at a documented purity of 98% (as determined by HPLC) . While other imidazo[1,2-a]pyrimidine derivatives are commercially available with similar purity specifications (typically 95-98%), this level of purity is critical for reproducible biological screening. The explicit vendor-specified purity provides a procurement baseline for users requiring high-quality screening compounds .

Chemical procurement Screening compound Purity specification

Divergent Inotropic Activity Profile Relative to Imidazopyridine Isomers: Class-Level SAR Evidence Supporting Scaffold Selection

Comparative structure-activity relationship (SAR) studies on 2-arylimidazo[1,2-a]pyrimidines versus imidazopyridine isomers revealed that the effects of 'A' and 'C' ring substituents on inotropic activity differed markedly between the two scaffold classes [1]. While N-benzylimidazo[1,2-a]pyrimidin-6-amine itself has not been directly evaluated in this assay, the class-level inference suggests that selecting the imidazo[1,2-a]pyrimidine core (as opposed to an imidazopyridine) is a critical determinant of biological outcome. This evidence underscores why substituting an imidazo[1,2-a]pyrimidine with a seemingly similar imidazopyridine analog would be invalid for projects targeting this specific pharmacological space.

Cardiovascular pharmacology Inotropy Scaffold hopping

N-benzylimidazo[1,2-a]pyrimidin-6-amine: Recommended Research and Industrial Application Scenarios Driven by Differentiated Physicochemical and Scaffold Properties


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies for Kinase or Antimicrobial Targets

N-benzylimidazo[1,2-a]pyrimidin-6-amine is a compelling building block for medicinal chemistry programs focused on kinase inhibition or antimicrobial drug discovery. Its defined N-benzyl substitution offers increased lipophilicity (XLogP3-AA = 2.6) and hydrogen bonding potential (TPSA = 42.2 Ų) compared to the unsubstituted core, which can be systematically exploited to probe hydrophobic pocket interactions and modulate target binding [1]. The scaffold's demonstrated potential in targeting kinases (e.g., CDK2, EGFR) and antibacterial activity provides a rational starting point for analog synthesis and biological evaluation [2][3].

Chemical Biology: Development of Purine-Mimetic Probes for Investigating Nucleotide-Binding Proteins

Given its structural resemblance to purine bases, N-benzylimidazo[1,2-a]pyrimidin-6-amine can serve as a privileged scaffold for designing chemical probes that interrogate purinergic signaling, nucleotide-binding enzymes, or nucleic acid recognition proteins. The N-benzyl group introduces a handle for further functionalization (e.g., via palladium-catalyzed cross-coupling or reductive amination) while maintaining a purine-like core that may competitively engage ATP-binding pockets [4].

High-Throughput Screening (HTS): Acquisition of a High-Purity (98%) Screening Compound for Targeted Library Design

For HTS campaigns and focused library synthesis, procuring N-benzylimidazo[1,2-a]pyrimidin-6-amine at a documented purity of 98% (as provided by reputable vendors) is essential for minimizing false positives and ensuring data integrity . This compound can be used as a core scaffold for generating diverse arrays of analogs through parallel synthesis, enabling rapid exploration of chemical space around the imidazo[1,2-a]pyrimidine core [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzylimidazo[1,2-a]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.